molecular formula C3H9BrS B1587278 Trimethylsulfonium bromide CAS No. 3084-53-5

Trimethylsulfonium bromide

Cat. No.: B1587278
CAS No.: 3084-53-5
M. Wt: 157.08 g/mol
InChI Key: GOTIICCWNAPLMN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsulfonium bromide is an organic compound with the chemical formula (CH₃)₃S⁺Br⁻. It is a sulfonium salt, where the sulfur atom is bonded to three methyl groups and one bromide ion. This compound is known for its colorless crystalline form and its ability to decompose at elevated temperatures .

Mechanism of Action

Target of Action

Trimethylsulfonium bromide primarily targets carbonyl compounds such as ketones or the related imines . The compound’s primary role is to act as a methylating agent, transferring a methyl group from itself to another molecule .

Mode of Action

The mode of action of this compound involves the generation of ylides in situ by the deprotonation of sulfonium halides with strong bases . The ylide initially acts as a nucleophile toward the carbonyl compound. The resulting oxygen anion then reacts as an intramolecular nucleophile toward the now electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving carbonyl compounds. The compound’s action results in the introduction of a methyl group into the target compound , altering its structure and potentially its function within the biochemical pathway.

Result of Action

The result of this compound’s action is the methylation of its target compounds. This can have a variety of effects at the molecular and cellular level, depending on the specific target and the role of methylation in its function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong bases is necessary for the generation of ylides, a key step in its mode of action . Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Trimethylsulfonium bromide are not fully understood. It is known that this compound can interact with various biomolecules. For instance, it can react with dimethyl sulfide to form trimethylsulfonium iodide

Cellular Effects

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the compound can form an ionic liquid when mixed with aluminium bromide, aluminium chloride, or even hydrogen bromide . This suggests that this compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound decomposes at 172 °C . This suggests that the compound’s effects may change over time, potentially due to stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that animal models are often used in drug development and pre-clinical trials, and the therapeutic outcome and drug safety are the foremost important criteria for a drug and medical device considered to be used in the human model .

Metabolic Pathways

It is known that this compound is a secondary metabolite . This suggests that the compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that the compound is a salt of trimethylsulfonium, an organic cation . This suggests that this compound may interact with various transporters or binding proteins and could potentially affect its localization or accumulation.

Subcellular Localization

It is known that the compound is a salt of trimethylsulfonium, an organic cation . This suggests that this compound may be directed to specific compartments or organelles due to targeting signals or post-translational modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsulfonium bromide can be synthesized by the reaction of dimethyl sulfide with methyl bromide. The reaction typically occurs in an organic polar solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is obtained by removing the solvent and recrystallizing the compound from an appropriate solvent .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the same basic principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of high-purity reagents and controlled reaction environments are crucial to avoid contamination and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Trimethylsulfonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form trimethylsulfoxonium bromide.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Trimethylsulfonium bromide has several applications in scientific research:

Comparison with Similar Compounds

  • Trimethylsulfonium chloride
  • Trimethylsulfonium iodide
  • Trimethylsulfoxonium bromide

Comparison: Trimethylsulfonium bromide is unique due to its specific reactivity and stability. Compared to its chloride and iodide counterparts, the bromide salt has distinct solubility and decomposition properties. Trimethylsulfoxonium bromide, on the other hand, is an oxidized form and has different reactivity patterns, particularly in oxidation reactions .

Properties

IUPAC Name

trimethylsulfanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9S.BrH/c1-4(2)3;/h1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTIICCWNAPLMN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883945
Record name Sulfonium, trimethyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3084-53-5
Record name Sulfonium, trimethyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3084-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylsulfonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3084-53-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140307
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfonium, trimethyl-, bromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfonium, trimethyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylsulfonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYLSULFONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J59NCR7385
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylsulfonium bromide
Reactant of Route 2
Trimethylsulfonium bromide
Reactant of Route 3
Trimethylsulfonium bromide
Reactant of Route 4
Trimethylsulfonium bromide
Reactant of Route 5
Trimethylsulfonium bromide
Reactant of Route 6
Trimethylsulfonium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.